1-Amino-2-bromo-4-hydroxyanthraquinone
Overview
Description
Synthesis Analysis
The synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone involves multiple steps, starting from 1-aminoanthraquinone. Malik et al. (2015) describe a method where 1-aminoanthraquinone is converted to its 2-hydroxymethyl-substituted derivative, followed by bromination to yield bromaminic acid derivatives, including 1-amino-2-bromo-4-hydroxyanthraquinone, with high purity and yield through different reaction conditions (Malik, Baqi, & Müller, 2015).
Molecular Structure Analysis
The molecular structure of 1-amino-2-bromo-4-hydroxyanthraquinone is characterized by the presence of an amino group at the 1 position, a bromo substituent at the 2 position, and a hydroxy group at the 4 position on the anthraquinone skeleton. This arrangement significantly influences its chemical behavior and reactivity. The study by Fain et al. (2010) highlights the dynamic equilibrium between keto-enol and amino-imine tautomers of the compound, which is crucial for understanding its chemical properties (Fain, Zaitsev, Ryabov, & Strashnov, 2010).
Chemical Reactions and Properties
1-Amino-2-bromo-4-hydroxyanthraquinone participates in various chemical reactions, including nucleophilic substitution and condensation. Malik et al. (2016) have shown how this compound, through Ullmann condensation, can be used to synthesize novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives, which are useful as dyes and have potential biological activity (Malik, Rashed, Wingen, Baqi, & Müller, 2016).
Physical Properties Analysis
The physical properties of 1-amino-2-bromo-4-hydroxyanthraquinone, such as solubility and thermal stability, are influenced by its molecular structure. Imran et al. (2018) explored the solubility of this compound in aqueous ethanol media and how it is affected by the presence of electrolytes, providing insight into its solution thermodynamics (Imran, Hossain, Parui, Sengupta, Roy, & Guin, 2018).
Chemical Properties Analysis
The chemical properties of 1-amino-2-bromo-4-hydroxyanthraquinone are characterized by its reactivity towards various functional group modifications and its role in forming complexes. Roy et al. (2015) investigated the formation of a copper complex with 1-amino-4-hydroxy-9,10-anthraquinone, demonstrating the compound's ability to engage in complexation reactions, which could affect its application in biological systems (Roy, Mondal, Sengupta, Dhak, Santra, Das, & Guin, 2015).
Scientific Research Applications
Summary of the Application
1-Amino-2-bromo-4-hydroxyanthraquinone is used in the synthesis of a new series of anthraquinoid red dyes. These dyes are used to color UHMWPE fibers with high light fastness .
Methods of Application
The dyeability of these anthraquinoid red dyes was examined depending on the length of alkyl chains. As the length of alkyl substituents increases, the dyeability toward UHMWPE fibers improves rapidly from methyl to ethyl substituents and maintains almost the same level of color strength, and then decreases from heptyl to octyl groups .
Results or Outcomes
The color strength of dyeings increased dramatically with the increase of dyeing temperature from 100 °C to 130 °C. The maximum build-up was shown at around 5% owf dye amount. From the dyeing rate, equilibrium dyeing was achieved at around 5 h at 130 °C .
2. Anticancer Agents
Summary of the Application
Anthraquinones, including 1-Amino-2-bromo-4-hydroxyanthraquinone, form the core of various anticancer agents .
Methods of Application
These compounds are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
Results or Outcomes
Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
3. Synthesis of Anthraquinoid Disperse Dyes
Summary of the Application
1-Amino-2-bromo-4-hydroxyanthraquinone is an important intermediate for dyestuff synthesis and is used in particular for synthesizing anthraquinoid disperse dyes .
Methods of Application
The compound can be prepared by various methods, e.g. starting from 1-amino-2,4-dibromoanthraquinone and replacing the halogen atom in the para-position by the hydroxyl group by hydrolysis with sulfuric acid in the presence of boric acid .
Results or Outcomes
The process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone by brominating 1-aminoanthraquinone in the 2- and 4-position in concentrated sulfuric acid and subsequently hydrolyzing the 1-amino-2,4-dibromoanthraquinone obtained as intermediate .
4. Preparation of 1-Amino-2-bromo-4-hydroxyanthraquinone
Summary of the Application
1-Amino-2-bromo-4-hydroxyanthraquinone is prepared by hydroxylation of 1-amino-2,4-dibromanthraquinone in concentrated sulfuric acid in the presence of boric acid at 110-130 degrees C .
Methods of Application
The process comprises brominating 1-aminoanthraquinone in 70-95% sulfuric acid at elevated temperatures to obtain 1-amino-2,4-dibromoanthraquinone, which is then hydroxylated, without isolation, in the presence of sulfur trioxide and boric acid followed by adjusting the sulfuric acid content in the resulting mixture to 15-80% and isolating the precipitated 1-amino-2-bromo-4-hydroxyanthraquinone .
Results or Outcomes
1-Amino-2-bromo-4-hydroxy-anthraquinone can be obtained in good overall yield and purity .
5. Synthesis of Anthraquinoid Disperse Dyes
Summary of the Application
1-Amino-2-bromo-4-hydroxyanthraquinone is an important intermediate for dyestuff synthesis and is used in particular for synthesizing anthraquinoid disperse dyes .
Methods of Application
The compound can be prepared by various methods, e.g. starting from 1-amino-2,4-dibromoanthraquinone and replacing the halogen atom in the para-position by the hydroxyl group by hydrolysis with sulfuric acid in the presence of boric acid .
Results or Outcomes
The process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone by brominating 1-aminoanthraquinone in the 2- and 4-position in concentrated sulfuric acid and subsequently hydrolyzing the 1-amino-2,4-dibromoanthraquinone obtained as intermediate .
6. Preparation of 1-Amino-2-bromo-4-hydroxyanthraquinone
Summary of the Application
1-Amino-2-bromo-4-hydroxyanthraquinone is prepared by hydroxylation of 1-amino-2,4-dibromanthraquinone in concentrated sulfuric acid in the presence of boric acid at 110-130 degrees C .
Methods of Application
The process comprises brominating 1-aminoanthraquinone in 70-95% sulfuric acid at elevated temperatures to obtain 1-amino-2,4-dibromoanthraquinone, which is then hydroxylated, without isolation, in the presence of sulfur trioxide and boric acid followed by adjusting the sulfuric acid content in the resulting mixture to 15-80% and isolating the precipitated 1-amino-2-bromo-4-hydroxyanthraquinone .
Results or Outcomes
1-Amino-2-bromo-4-hydroxy-anthraquinone can be obtained in good overall yield and purity .
Future Directions
properties
IUPAC Name |
1-amino-2-bromo-4-hydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSQDESMUMSQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059439 | |
Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-bromo-4-hydroxyanthraquinone | |
CAS RN |
116-82-5 | |
Record name | 1-Amino-2-bromo-4-hydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Disperse Violet 17 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-bromo-4-hydroxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-bromo-4-hydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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